molecular formula C29H48O B12401237 14-Demethyl-lanosterol-d6

14-Demethyl-lanosterol-d6

Cat. No.: B12401237
M. Wt: 418.7 g/mol
InChI Key: CHGIKSSZNBCNDW-SKHDRLDPSA-N
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Description

14-Demethyl-lanosterol-d6 is a deuterated natural sterol with the empirical formula C29H42D6O and a molecular weight of 418.73 . It is a derivative of lanosterol, where the 14-methyl group has been removed and replaced with deuterium atoms. This compound is significant in the study of sterol biosynthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Demethyl-lanosterol-d6 involves the deuteration of lanosterol. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the required reaction conditions. The compound is usually produced in powder form and stored at very low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

14-Demethyl-lanosterol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

14-Demethyl-lanosterol-d6 has several applications in scientific research:

Mechanism of Action

14-Demethyl-lanosterol-d6 exerts its effects by interacting with enzymes involved in sterol biosynthesis. The primary target is lanosterol 14 alpha-demethylase, a cytochrome P450 enzyme that catalyzes the demethylation of lanosterol. This enzyme-mediated reaction involves the removal of the 14-methyl group as formic acid, a crucial step in the biosynthesis of cholesterol and other sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it a valuable tool in tracing and studying sterol metabolism. The incorporation of deuterium atoms allows for precise tracking of the compound in biological systems, providing insights into the dynamics of sterol biosynthesis and metabolism .

Properties

Molecular Formula

C29H48O

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3

InChI Key

CHGIKSSZNBCNDW-SKHDRLDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

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